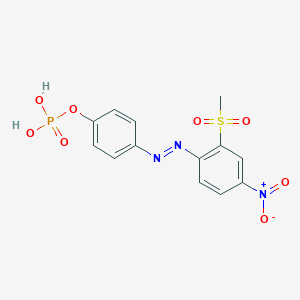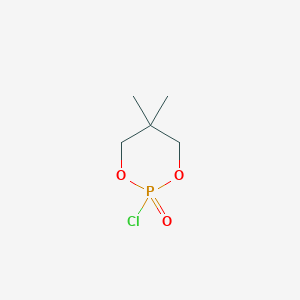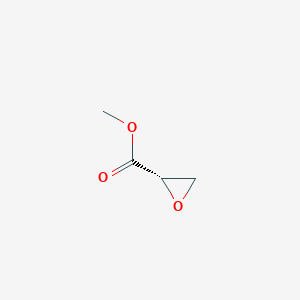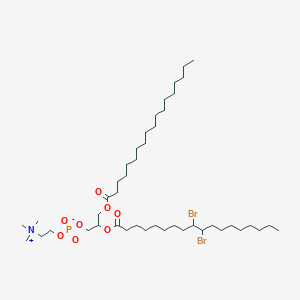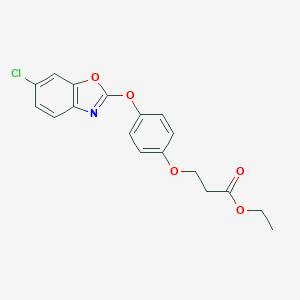
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
作用機序
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve motor function and reduce the severity of symptoms in animal models.
実験室実験の利点と制限
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be studied as a potential alternative to traditional pesticides and herbicides. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate and its applications in various fields.
合成法
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
116573-18-3 |
|---|---|
分子式 |
C18H16ClNO5 |
分子量 |
361.8 g/mol |
IUPAC名 |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
InChIキー |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
正規SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

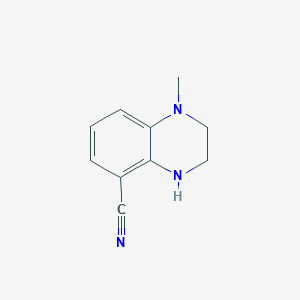

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

